molecular formula C8H3BrF3NO B1387914 3-Bromo-5-(trifluoromethoxy)benzonitrile CAS No. 914635-52-2

3-Bromo-5-(trifluoromethoxy)benzonitrile

Cat. No. B1387914
M. Wt: 266.01 g/mol
InChI Key: PQPKERBGCBHRJO-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It has a molecular weight of 266.02 . The compound is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-(trifluoromethoxy)benzonitrile is 1S/C8H3BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-(trifluoromethoxy)benzonitrile is a solid or semi-solid or liquid or lump . It is stored at room temperature .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 3-Bromo-5-(trifluoromethoxy)benzonitrile . This compound, with the chemical formula C8H3BrF3NO, has the CAS number 914635-52-2 . Here are six unique applications:

  • Electron Affinity Determination:

    • Summary: 3-Bromo-5-(trifluoromethoxy)benzonitrile serves as a reference compound in determining the electron affinity of other molecules. Specifically, it has been used in studies related to the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .

Safety And Hazards

The compound is considered hazardous. It is toxic in contact with skin and harmful if swallowed or inhaled . It causes skin and eye irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting . In case of contact with skin, wash off immediately with plenty of water for at least 15 minutes . If swallowed, seek immediate medical assistance .

properties

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPKERBGCBHRJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660162
Record name 3-Bromo-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)benzonitrile

CAS RN

914635-52-2
Record name 3-Bromo-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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